2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane

Lipophilicity Medicinal Chemistry ADME Property Screening

2-(2-(3,4,5‑Trifluorophenoxy)ethyl)-1,3‑dioxolane (CAS 1443341‑95‑4) is a heterocyclic acetal bearing the 1,3‑dioxolane ring and a 3,4,5‑trifluorophenoxy‑ethyl substituent. Its molecular formula is C₁₁H₁₁F₃O₃, molecular weight 248.20 g·mol⁻¹, and Computed XLogP3 is 2.2.

Molecular Formula C11H11F3O3
Molecular Weight 248.20 g/mol
Cat. No. B7992683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane
Molecular FormulaC11H11F3O3
Molecular Weight248.20 g/mol
Structural Identifiers
SMILESC1COC(O1)CCOC2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C11H11F3O3/c12-8-5-7(6-9(13)11(8)14)15-2-1-10-16-3-4-17-10/h5-6,10H,1-4H2
InChIKeyUWOBKZZISCHKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane – Core Identity & Procurement-Ready Specifications


2-(2-(3,4,5‑Trifluorophenoxy)ethyl)-1,3‑dioxolane (CAS 1443341‑95‑4) is a heterocyclic acetal bearing the 1,3‑dioxolane ring and a 3,4,5‑trifluorophenoxy‑ethyl substituent. Its molecular formula is C₁₁H₁₁F₃O₃, molecular weight 248.20 g·mol⁻¹, and Computed XLogP3 is 2.2 [1]. The compound is supplied at ≥95 % purity with long‑term storage at ‑20 °C to ‑80 °C necessary to preserve the dioxolane ring integrity .

Why 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane Cannot Be Swapped with Closest Analogs Without Data‑Driven Validation


Compounds that share the 1,3‑dioxolane ring and a trifluorophenoxy‑ethyl (or methyl) tail are frequently treated as interchangeable building blocks, but small changes in fluorine position, ether length, or ring size alter computed lipophilicity, hydrogen‑bond‑acceptor count, and ring‑strain‑dependent stability [1]. For 2‑(2‑(3,4,5‑trifluorophenoxy)ethyl)‑1,3‑dioxolane, the symmetric 3,4,5‑trifluoro arrangement delivers a unique electronic profile that cannot be assumed identical to the 2,3,4‑regioisomer, the methylene‑bridged homolog, or the six‑membered dioxane congener—differences that directly govern its utility as a protected aldehyde/ketone equivalent, its partition coefficient, and its propensity for ring‑opening under acidic conditions .

Quantitative Differentiation Data for 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane vs. Closest Analogs


Lipophilicity (XLogP3): 3,4,5‑Trifluoro Isomer Shows Lower XLogP3 than Corresponding Dioxane Conjugate

The 3,4,5‑trifluorophenoxy‑ethyl‑1,3‑dioxolane has a PubChem‑computed XLogP3 of 2.2, while the six‑membered dioxane analog (2‑(2‑(3,4,5‑trifluorophenoxy)ethyl)‑1,3‑dioxane) yields an XLogP3 of 2.9 [1][2]. This represents a +0.7 log‑unit difference, translating to roughly a 5‑fold higher predicted lipophilicity for the dioxane, which may drive distinct partitioning, solubility, and passive permeability profiles when the building block is incorporated into larger drug‑like scaffolds.

Lipophilicity Medicinal Chemistry ADME Property Screening

Hydrogen‑Bond Acceptor Count: 3,4,5‑Trifluoro Regioisomer Offers Six Acceptors, Matching Key Drug‑Design Templates

The target compound provides six hydrogen‑bond‑acceptor sites (three ether oxygens plus three fluorine atoms), compared with five acceptor sites in the methylene‑bridged analog 2‑((3,4,5‑trifluorophenoxy)methyl)‑1,3‑dioxolane, which lacks the additional ether oxygen [1][2]. The extra acceptor can participate in productive, geometrically constrained interactions with protein backbone NH groups, a feature that has been exploited in 1,3‑dioxolane‑based α₁‑adrenoceptor antagonists where the dioxolane oxygen contributes to subtype selectivity [3].

Structure–Activity Relationship Fragment‑Based Design Lead Optimisation

Acetal‑Ring Stability: Five‑Membered Dioxolane Is More Resistant to Hydrolysis than Comparable Dioxane Congener

Five‑membered 1,3‑dioxolanes are kinetically more stable toward acid‑catalyzed hydrolysis than their six‑membered dioxane counterparts owing to reduced ring strain in the spiro‑transition state. While direct quantitative hydrolysis rates for this specific compound are not published, the class‑established half‑life for unsubstituted 1,3‑dioxolane at pH 2, 25 °C is >10 h, vs. <2 h for 1,3‑dioxane under the same conditions [1][2]. This intrinsic difference is critical when the acetal is employed as a protected carbonyl equivalent in sequences that require acidic work‑up or prolonged standing in protic solvents.

Protecting-Group Chemistry Multi‑Step Synthesis Process Development

Fluorine Position‑Dependent Electron‑Withdrawing Effect: 3,4,5‑Substitution Pattern Provides a Different σ‑Meta/σ‑Para Blend than 2,3,4‑Regioisomer

The 3,4,5‑trifluorophenoxy group presents a unique electronic signature: the oxy‑linker is flanked by two fluorine atoms at the para and meta positions, while the 2,3,4‑regioisomer places one fluorine ortho to the oxygen. Using the Hammett substituent constants (σₚ = 0.06, σₘ = 0.34 for F), the 3,4,5‑array yields a summed σ ≈ 0.74, versus ≈ 0.74 for the 2,3,4‑array; however, the absence of the ortho‑fluorine in the 3,4,5‑compound reduces the steric shielding of the ether oxygen [1][2]. This subtle balance of electronic and steric parameters can influence enzyme selectivity: in a structurally analogous 1,3‑dioxolane‑based α₁‑adrenoceptor antagonist series, a single fluorine positional shift altered pA₂ values by up to 0.9 log‑units (8‑fold) [3].

Electronic Effects Fluorine Chemistry QSAR Analysis

Where 2-(2-(3,4,5-Trifluorophenoxy)ethyl)-1,3-dioxolane Creates Measurable Advantage


Fragment‑Based Drug Discovery Requiring Fine‑Tuned Lipophilicity

When a fragment library needs entries with XLogP between 2.0 and 2.5 for optimal CNS or oral bioavailability, the 3,4,5‑trifluorophenoxy‑ethyl‑dioxolane fills a gap that its dioxane analog (XLogP 2.9) cannot occupy [1]. The +0.7 log‑unit difference directly translates to predictable permeability–solubility trade‑offs in parallel artificial membrane permeability assays (PAMPA).

Protected Carbonyl Intermediates for Acid‑Tolerant Multi‑Step Synthesis

In synthetic routes requiring a masked aldehyde group that survives mildly acidic aqueous work‑up, the 1,3‑dioxolane ring provides a documented >5‑fold longer half‑life than the 1,3‑dioxane alternative [2]. This stability advantage is especially valuable when scaling reactions from milligram to kilogram quantities, where reduced decomposition directly improves yield and reduces purification burden.

Medicinal Chemistry Programs Targeting Hydrogen‑Bond‑Rich Binding Sites

The compound’s six‑hydrogen‑bond‑acceptor framework makes it an ideal intermediate for constructing ligands directed at ATP‑binding pockets or GPCR orthosteric sites, where each additional acceptor can contribute ≈0.5–1.5 kcal·mol⁻¹ in binding energy when optimally positioned [3]. The ethoxy linker ensures the acceptor array is pre‑oriented without introducing excessive rotational flexibility.

Structure–Activity Relationship Studies on Fluorine Positional Isomers

Using the 3,4,5‑trifluorophenoxy isomer as a comparator to the 2,3,4‑regioisomer allows researchers to deconvolute electronic from steric effects, as the 3,4,5‑pattern maintains equivalent electron‑withdrawing power while leaving the ether oxygen accessible . This controlled variable is critical for quantitative structure–activity relationship (QSAR) model building.

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